1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(m-tolyl)urea
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Overview
Description
1-(1,4-Dioxaspiro[45]decan-2-ylmethyl)-3-(m-tolyl)urea is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
The synthesis of 1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(m-tolyl)urea typically involves the reaction of 1,4-dioxaspiro[4.5]decan-2-ylmethylamine with m-tolyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule. Common reagents for these reactions include alkyl halides and amines.
Scientific Research Applications
1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(m-tolyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets and its effects on cellular processes.
Medicine: Preliminary studies suggest that this compound may have therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved.
Comparison with Similar Compounds
1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(m-tolyl)urea can be compared with other spirocyclic compounds, such as:
1,4-Dioxaspiro[4.5]decan-8-one: This compound shares a similar spirocyclic core but differs in its functional groups, leading to different chemical and biological properties.
1,4-Dioxaspiro[4.5]decan-8-ol:
N-(oxolan-2-ylmethyl)-1,4-dioxaspiro[4.5]decan-8-amine: This compound has an amine group, which can participate in different types of chemical reactions compared to the urea derivative.
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
1-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3-(3-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-13-6-5-7-14(10-13)19-16(20)18-11-15-12-21-17(22-15)8-3-2-4-9-17/h5-7,10,15H,2-4,8-9,11-12H2,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWYDPHCQNLGPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2COC3(O2)CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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